molecular formula C9H15F2N B11761192 8,8-Difluoro-2-azaspiro[4.5]decane

8,8-Difluoro-2-azaspiro[4.5]decane

Cat. No.: B11761192
M. Wt: 175.22 g/mol
InChI Key: ODRLQDMUBHUYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-2-azaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azaspiro[4.5]decane typically involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluoro-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,8-Difluoro-2-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 8,8-Difluoro-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific combination of a spirocyclic structure and fluorine atoms. This unique configuration provides enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-6-12-7-8/h12H,1-7H2

InChI Key

ODRLQDMUBHUYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCNC2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.